Iron DOTA Sodium Salt

Description

Historical Context of Macrocyclic Ligand Development

The field of macrocyclic chemistry, which focuses on large ring-shaped molecules, has its origins in the early 20th century, with significant progress occurring in the 1960s. numberanalytics.com A pivotal moment in this field was the discovery of crown ethers, which demonstrated a remarkable ability to selectively bind with alkali and alkaline earth metals. numberanalytics.com This breakthrough, along with the later development of three-dimensional cryptands, revolutionized the understanding of host-guest chemistry. wikipedia.org Early work also recognized the potent ligating ability of naturally occurring macrocycles like porphyrins and phthalocyanines. wikipedia.org A key advancement was the use of metal ions as templates to guide the formation of the macrocyclic ring, a method that proved crucial in synthesizing new and complex structures. wikipedia.org These developments laid the groundwork for the design of highly selective and stable ligands for a wide range of metal ions.

Significance of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid (DOTA) in Coordination Science

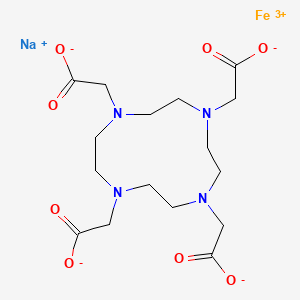

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as DOTA, is a prominent macrocyclic polyaminocarboxylate chelator. wikipedia.org Its structure consists of a twelve-membered tetraaza ring (a cyclen) with four appended carboxylate arms. wikipedia.org This arrangement allows DOTA to act as a highly effective chelating agent for a variety of metal ions, particularly trivalent lanthanides and other metals. wikipedia.orgwsu.edu The significance of DOTA in coordination science stems from the exceptional stability of the complexes it forms. d-nb.info This stability is attributed to the "macrocyclic effect," where the pre-organized structure of the ligand leads to a more favorable binding energy compared to its acyclic counterparts. wikipedia.org For most transition metals, DOTA functions as a hexadentate ligand, binding through its four nitrogen atoms and two carboxylate groups. wikipedia.org However, in the case of the iron complex, [Fe(DOTA)]-, the ligand is heptadentate. wikipedia.org DOTA and its derivatives are widely used in various scientific applications due to their ability to form stable and inert metal complexes. nih.govchemicalbook.com

Overview of Iron Complexes in Advanced Chemical Research

Iron complexes play a crucial role in a wide array of advanced chemical research areas. wisdomlib.org Their versatility stems from iron's variable oxidation states, which allows it to participate in diverse chemical transformations. mdpi.com In organic synthesis, iron complexes are increasingly utilized as catalysts for a range of reactions, including oxidation, C-C bond formation, and hydrogenation. mdpi.commdpi.com The use of iron is particularly attractive due to its natural abundance, low cost, and biocompatibility, offering a more sustainable alternative to catalysts based on noble metals. mdpi.com In the field of materials science, iron complexes are integral to the development of functional materials such as electrocatalysts for energy conversion and storage. mdpi.com Furthermore, iron complexes are fundamental in bioinorganic chemistry, where they serve as models for understanding the function of iron-containing proteins and enzymes. researchgate.net

Scope and Research Significance of Iron DOTA Sodium Salt in Chemical Systems

This compound is a specific chemical compound that combines the robust chelating properties of DOTA with the versatile chemistry of iron. Its research significance lies in its potential as a highly stable and water-soluble source of iron(III) ions. The DOTA ligand encapsulates the iron ion, forming a kinetically inert complex that prevents the metal from readily participating in unwanted side reactions. This stability is crucial for applications where precise control over iron's reactivity is required. Research into this compound explores its fundamental chemical properties, its synthesis and characterization, and its potential applications in areas such as catalysis and as a model system in bioinorganic chemistry.

Chemical Profile of this compound

The distinct chemical and structural characteristics of this compound underpin its utility in various research contexts.

Nomenclature and Chemical Identifiers

Systematic Name: Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate nih.gov

Common Synonyms: this compound, Sodium (TPS-7-2-134542)-[1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-N1,N4,N7,N10,O1,O4,O7]ferrate(1-) Pentahydrate scbt.com

CAS Number: 149819-85-2 nih.govscbt.com

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₆H₂₄FeN₄NaO₈ nih.govscbt.com |

| Molecular Weight | 479.22 g/mol nih.govscbt.com |

| Appearance | Not explicitly stated in the provided search results. |

| Solubility | The anionic nature of the [Fe(EDTA)]⁻ complex suggests high water solubility. wikipedia.org |

| Stability | DOTA forms highly stable and inert complexes with metal ions. d-nb.info |

Synthesis and Characterization

The preparation and verification of this compound involve specific chemical reactions and analytical techniques.

General Synthetic Routes for DOTA-Metal Complexes

The synthesis of DOTA-metal complexes typically involves the reaction of the DOTA ligand with a suitable metal salt in an aqueous solution. The reaction conditions, such as pH and temperature, are often optimized to ensure efficient complexation. For instance, the formation of actinium-DOTA complexes requires heating to 80°C at a pH of 6. publish.csiro.au In some cases, milder temperatures (37°C) can be used, but this often necessitates longer reaction times and higher chelator concentrations. publish.csiro.au The synthesis of the DOTA ligand itself can be achieved through various organic chemistry routes, for example, from cyclen and chloroacetic acid. wikipedia.org

Spectroscopic and Analytical Characterization Methods

A variety of spectroscopic and analytical techniques are employed to confirm the formation and purity of DOTA-metal complexes. High-performance liquid chromatography (HPLC) is a common method used to separate the complex from unreacted starting materials and byproducts. nih.gov Mass spectrometry can be used to confirm the molecular weight of the complex. While not explicitly detailed for this compound in the provided results, techniques such as X-ray crystallography are often used to determine the precise three-dimensional structure of related metal-DOTA complexes. publish.csiro.au

Coordination Chemistry and Structural Analysis

The interaction between the DOTA ligand and the iron ion is central to the compound's properties.

Coordination Environment of the Iron Center

In the [Fe(DOTA)]⁻ complex, the iron(III) ion is coordinated by the DOTA ligand in a heptadentate fashion. wikipedia.org This means that seven of the ligand's donor atoms—four nitrogen atoms and three carboxylate oxygen atoms—are directly bonded to the iron center. This coordination geometry is a key feature of the complex, contributing to its high stability. For most other transition metals, DOTA acts as a hexadentate ligand, binding through the four nitrogen and two carboxylate groups to form an octahedral complex. wikipedia.org

Structural Features of the DOTA Ligand in the Complex

Upon complexation with a metal ion, the DOTA ligand wraps around the central metal, creating a cage-like structure. The four nitrogen atoms of the cyclen ring and the oxygen atoms of the carboxylate arms create a coordination pocket that securely holds the metal ion. This pre-organized structure of the DOTA ligand is a primary reason for the high thermodynamic stability and kinetic inertness of its metal complexes. wikipedia.orgd-nb.info

Applications in Chemical Research

The unique properties of this compound make it a valuable tool in several areas of chemical research.

Role in Catalysis

While specific catalytic applications of this compound were not detailed in the search results, iron complexes, in general, are widely used as catalysts. mdpi.commdpi.com The stable yet reactive nature of iron complexes allows them to facilitate a variety of organic transformations. nih.gov The DOTA ligand can serve to stabilize the iron catalyst, potentially influencing its selectivity and reactivity in catalytic cycles. The robust nature of the Fe-DOTA complex could be advantageous in maintaining the integrity of the catalyst under harsh reaction conditions.

Utility in Bioinorganic Chemistry and as a Model Compound

This compound can serve as a valuable model compound in bioinorganic chemistry. The study of such well-defined, stable iron complexes helps to elucidate the fundamental principles of iron coordination chemistry, which is essential for understanding the function of more complex biological systems containing iron, such as heme proteins. researchgate.net The high stability of the Fe-DOTA complex allows researchers to study the properties of a heptacoordinate iron center in an aqueous environment, providing insights into the factors that govern the reactivity of iron in biological contexts.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSSERXVJCTXJB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FeN4NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857875 | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149819-85-2 | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Synthesis of the DOTA Ligand and its Derivatives

The DOTA ligand is derived from the 12-membered tetraaza macrocycle known as cyclen. wikipedia.org The synthesis of DOTA and its derivatives is a cornerstone of creating stable chelators for various metal ions.

The synthesis of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) is the foundational step. Several methods exist, with the Richman-Atkins and Weisman-Reed procedures being prominent. lew.ro

The Richman-Atkins synthesis is a widely used, multi-step method that employs a protection-deprotection strategy. lew.roresearchgate.net A key step involves the reaction between a preformed salt of a tritosylamide and sulfonate esters in N,N-Dimethylformamide (DMF). lew.ro This approach relies on the use of 4-methylbenzenesulfonyl (tosyl) protecting groups, which are believed to pre-organize the precursor components, thus favoring the intramolecular cyclization. researchgate.netclemson.edu The final deprotection step to remove the tosyl groups is harsh, requiring treatment with strong acid, such as 97% sulfuric acid. lew.ro Despite the severe conditions, this method can produce cyclen in high yields, sometimes exceeding 60%, provided the starting materials are pure and dry. lew.ro

| Method | Key Features | Advantages | Disadvantages |

| Richman-Atkins | Multi-step protection-deprotection using tosyl groups. lew.ro Cyclization in DMF followed by harsh acid deprotection. lew.ro | High yield (>60%). lew.ro Reliable and widely used. orgsyn.org | Requires severe deprotection conditions (97% H₂SO₄). lew.ro Labor-intensive. orgsyn.org |

| Weisman and Reed | Two-step synthesis from triethylenetetramine (B94423) and dithiooxamide. lew.ro Key step is a double reductive ring expansion with DIBAL-H. lew.ro | Short and efficient (approx. 57% overall yield). lew.ro High purity product. lew.ro | Requires expensive starting materials and reagents (DIBAL-H). lew.ro Produces toxic hydrogen sulfide. orgsyn.org |

Once cyclen is obtained, the four secondary amine groups are functionalized with carboxylate arms to form DOTA. The original and still-utilized method, first reported in 1976, involves the alkylation of cyclen with bromoacetic acid in an aqueous solution. wikipedia.orggoogle.com The reaction is typically carried out under basic conditions (pH > 10) to deprotonate the amine groups, facilitating their nucleophilic attack on the bromoacetic acid. google.com Acetonitrile is also a suitable solvent for this tetra-N-alkylation, as it aids in proton transfer, and heating the reaction can lead to purer products more quickly. asianpubs.org

To manage reactivity and improve solubility during subsequent steps, the carboxylate groups are often protected as esters, for example, tert-butyl esters. mdpi.comnih.gov This involves reacting cyclen with tert-butyl bromoacetate (B1195939). nih.govuni-mainz.de The tert-butyl protecting groups can later be removed under acidic conditions. nih.gov

For applications that require attaching the chelator to other molecules, such as peptides or antibodies, bifunctional DOTA ligands are synthesized. acs.orgacs.org These molecules possess the DOTA chelating structure and a reactive functional group for conjugation. nih.gov

A common strategy involves a regioselective alkylation of cyclen. open.ac.uk For instance, reacting cyclen with one equivalent of a specially designed bromoacetate ester that contains a functional group, and three equivalents of a standard protected bromoacetate (like tert-butyl bromoacetate), yields a DOTA derivative with a single point of attachment. nih.gov Functional groups incorporated this way include carbonyls, alkynes for "click" chemistry, or isothiocyanates for reaction with amines on biomolecules. nih.govacs.org This allows for the site-specific labeling of complex, polyfunctional biomolecules. nih.govrsc.org These bifunctional chelators are crucial for developing targeted radiopharmaceuticals and other molecular probes. acs.orgrsc.org

| Bifunctional Ligand Type | Reactive Group | Conjugation Chemistry | Reference |

| Carbonyl-DOTA | Ketone | Oxime Ligation | nih.gov |

| Alkyne-DOTA | Alkyne | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | nih.govrsc.org |

| Isothiocyanate-DOTA | Isothiocyanate (-NCS) | Reaction with primary amines (e.g., on antibodies) | acs.org |

| Azide-DOTA | Azide | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | rsc.org |

Functionalization of the Macrocycle with Carboxylate Arms

Synthesis of Iron DOTA Coordination Compounds

The final stages involve the complexation of the DOTA ligand with iron and the formation of its corresponding sodium salt.

The synthesis of the Fe(III)-DOTA complex involves the reaction of the DOTA ligand with a suitable iron(III) salt, such as ferric chloride (FeCl₃). researchgate.netsemanticscholar.org The chelation process is typically performed in an aqueous solution. The reaction involves the coordination of the iron atom to the nitrogen and oxygen donor atoms of the DOTA ligand. osti.gov The resulting Fe(III)-DOTA complex is a highly stable, high-spin (S = 5/2) compound. osti.gov In the [Fe(DOTA)]⁻ complex, the iron is heptadentate, meaning it is bound by seven donor atoms from the ligand: the four nitrogen atoms of the macrocycle and three of the four carboxylate oxygens. wikipedia.orgosti.gov One carboxylate arm remains uncoordinated to the iron center. osti.gov

The formation of the sodium salt, Na[Fe(DOTA)], is achieved during the complexation reaction by using a sodium base to adjust the pH, or by subsequent purification and crystallization steps. osti.govacs.org The synthesis and characterization of Na[Fe(DOTA)] have been described, including its isolation as a hydrated crystalline solid. osti.govacs.org X-ray single-crystal analysis has been performed on Na[Fe(DOTA)]·5H₂O, confirming the heptadentate coordination of the iron(III) ion and revealing that none of the water molecules are directly coordinated to the iron atom. osti.gov

Controlled Synthesis for Specific Iron Oxidation States (e.g., Fe(II), Fe(III))

The synthesis of Iron DOTA sodium salt can be tailored to yield complexes with iron in either the +2 (Fe(II)) or +3 (Fe(III)) oxidation state. The control over the final oxidation state of the iron center is crucial and is determined by the selection of starting materials and reaction conditions.

For the synthesis of Fe(III)-DOTA, a common method involves the reaction of an iron(III) salt with the DOTA ligand. researchgate.netacs.org Typically, iron(III) chloride (FeCl₃) is used as the iron source. The reaction is generally performed in an aqueous solution where the DOTA ligand, often in its tetra-acid form, is dissolved. A base, such as sodium hydroxide (B78521), is added to deprotonate the carboxylic acid groups of DOTA, facilitating the chelation of the Fe³⁺ ion. google.com The stoichiometry between the iron salt and the chelating agent is critical for high-yield formation of the complex. google.com

Alternatively, Fe(III)-DOTA complexes can be synthesized by reacting the sodium salt of DOTA with a ferric salt of a mineral acid in an aqueous solution. google.com The resulting Fe(III)-DOTA sodium salt can then be isolated. Another approach involves the reaction of freshly precipitated iron hydroxide with the DOTA ligand in its acidic form. google.com

The synthesis of Fe(II)-DOTA complexes requires starting with an iron(II) salt, such as iron(II) chloride tetrahydrate. uni-bayreuth.de To prevent the oxidation of Fe(II) to Fe(III) by atmospheric oxygen during the reaction, the synthesis must be carried out under an inert atmosphere (e.g., argon or nitrogen). The use of reducing agents, such as ascorbate (B8700270), can also be employed to either maintain the iron in the +2 state or to reduce any Fe(III) impurities present in the reaction mixture. mdpi.com The pH of the reaction medium is also a critical parameter, as the stability of the Fe(II) and Fe(III) complexes can vary with pH.

The choice of solvent can also influence the reaction. While aqueous solutions are common, mixed solvent systems, such as water-ethanol mixtures, have been shown to affect the formation rates and thermodynamics of metal-DOTA complexes. nih.gov

| Parameter | Fe(III)-DOTA Synthesis | Fe(II)-DOTA Synthesis |

| Iron Precursor | Iron(III) salts (e.g., FeCl₃) researchgate.netgoogle.com | Iron(II) salts (e.g., FeCl₂·4H₂O) uni-bayreuth.de |

| Ligand Form | DOTA (acid form) or Sodium Salt of DOTA google.com | DOTA (acid form) or its salt |

| Key Reaction Condition | Stoichiometric control of reactants google.com | Inert atmosphere to prevent oxidation uni-bayreuth.de |

| pH Control | Base addition to facilitate chelation | pH adjustment to optimize Fe(II) complex stability |

| Redox Control | Not typically required | Use of reducing agents (e.g., ascorbate) to prevent Fe(III) formation mdpi.com |

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is essential to isolate the this compound in high purity, removing unreacted precursors, by-products, and other inorganic salts. The specific techniques employed depend on the impurities present.

Crystallization is a primary method for purifying DOTA and its metal complexes. google.com For the sodium salt, crystallization can be induced from a water-ethanol mixture. google.com The process often involves dissolving the crude product in water and then adding ethanol (B145695) to precipitate the desired complex, leaving more soluble impurities like sodium chloride in the solution. google.com The pH of the solution is a critical factor during crystallization, as it affects the solubility of the product and the removal of ions like sodium. google.com

Ion-exchange chromatography is frequently used to remove inorganic salt impurities. google.com Cation exchange resins can be employed to capture and remove excess sodium ions, while anion exchangers can remove counter-ions like chloride. nih.gov This technique is particularly effective for achieving low levels of ionic impurities.

Nanofiltration has been proposed as a method for removing inorganic salts, such as sodium chloride, from crude DOTA reaction mixtures. google.comgoogle.com This membrane-based separation technique can effectively reduce the sodium content prior to final purification steps like crystallization.

Size-Exclusion Chromatography (SEC) is another valuable technique for purification, especially for removing excess reactants or small molecule impurities. nih.gov The product is passed through a column with a porous gel, and molecules are separated based on their size. This method is also useful for removing salts and ensuring a pure final product. nih.gov

The final isolated this compound is typically a solid, which can be obtained by lyophilization (freeze-drying) or vacuum drying after purification to remove all traces of solvent. google.comnih.gov

The purity of the final product is confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), mass spectrometry, and elemental analysis to verify the composition and structure of the complex. nih.govusu.edu

| Purification Technique | Principle | Target Impurities | Reference |

| Crystallization | Differential solubility in a solvent/anti-solvent system (e.g., water/ethanol). | Unreacted starting materials, inorganic salts (e.g., NaCl). | google.comgoogle.comgoogle.com |

| Ion-Exchange Chromatography | Separation based on charge; ions are reversibly bound to a solid support. | Excess metal ions (e.g., Na⁺), counter-ions (e.g., Cl⁻). | google.comnih.gov |

| Nanofiltration | Pressure-driven membrane separation based on size and charge. | Inorganic salts (e.g., NaCl). | google.comgoogle.com |

| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Excess reactants, small molecule by-products, salts. | nih.gov |

| Lyophilization/Vacuum Drying | Removal of solvent from a frozen or liquid state under vacuum. | Residual solvents (water, ethanol). | google.comnih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of Iron DOTA Coordination Environments

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement in a crystalline solid. uhu-ciqso.eswikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed three-dimensional model of the electron density and, consequently, the atomic positions can be constructed. wikipedia.org This method is crucial for determining the exact coordination geometry, bond lengths, and bond angles within the Iron DOTA sodium salt complex.

Determination of Coordination Geometry and Number

The coordination number and geometry describe the number of ligand atoms directly bonded to the central metal ion and their spatial arrangement. wikipedia.org In the case of the iron(III) DOTA complex, [Fe(DOTA)]⁻, the iron ion is typically heptadentate, meaning it is bonded to seven donor atoms from the DOTA ligand. wikipedia.org This coordination involves the four nitrogen atoms of the macrocyclic ring and three of the four carboxylate oxygen atoms. acs.org This is in contrast to many lanthanide-DOTA complexes where the ligand is octadentate, coordinating through all four nitrogen and all four carboxylate groups, often with an additional water molecule to achieve a coordination number of nine. wikipedia.org For most other transition metals, DOTA acts as a hexadentate ligand, resulting in an octahedral coordination geometry with two uncoordinated carboxylate arms. wikipedia.org

The coordination geometry of the Fe(II)-DOTA complex can be different. For instance, a derivative, Fe(II)DOTA-4AmC²⁻, has been shown to be 8-coordinate. acs.org This highlights that the oxidation state of the iron and modifications to the DOTA ligand can influence the resulting coordination environment.

The resulting geometry for the heptadentate [Fe(DOTA)]⁻ complex is often a capped trigonal prismatic or a capped square antiprismatic arrangement. The specific geometry is determined by the arrangement of the donor atoms around the central iron ion.

Analysis of Metal-Ligand Bond Lengths and Angles

The precise measurement of the distances between the iron center and the coordinating nitrogen and oxygen atoms (metal-ligand bond lengths) and the angles between these bonds provides critical information about the nature and strength of the coordination bonds. researchgate.netchalmers.se In iron(III) DOTA complexes, one of the carboxylate arms is typically uncoordinated. acs.orgacs.org

The bond angles within the coordination sphere deviate from idealized geometries due to the constraints imposed by the macrocyclic ligand. Analysis of these angles is essential for a complete description of the coordination polyhedron.

| Bond Type | Complex | Bond Length (Å) | Reference |

| Fe-N | Fe(II)-DOTAm-F12 | 2.33 - 2.43 | acs.org |

| Fe-N(pyrrole) | Ferrous Nitrosylleghemoglobin | 2.02 | nih.gov |

| Fe-N(imidazole) | Ferrous Nitrosylleghemoglobin | 1.98 | nih.gov |

| Fe-N(NO) | Ferrous Nitrosylleghemoglobin | 1.77 | nih.gov |

| Fe-N(p) | Ferric Nitrosylleghemoglobin | 2.00 | nih.gov |

| Fe-N(ε) | Ferric Nitrosylleghemoglobin | 1.89 | nih.gov |

| Fe-N(NO) | Ferric Nitrosylleghemoglobin | 1.68 | nih.gov |

This table presents a selection of Fe-N bond lengths from various iron complexes to illustrate the typical range of these values. Data for the specific this compound was not available in the search results.

Conformational Analysis of the DOTA Macrocycle and Acetate (B1210297) Arms within the Complex

The DOTA macrocycle is flexible and can adopt different conformations upon complexation with a metal ion. The four ethylene (B1197577) bridges of the cyclen ring can adopt either a δ or λ gauche conformation, and the four acetate arms can arrange in opposite helical arrangements (Δ and Λ). acs.orgnih.gov This can lead to the formation of different diastereomeric pairs of enantiomers in solution. acs.orgnih.gov The two main isomers are often described as having a square antiprismatic (SAP) or a twisted square antiprismatic (TSAP) coordination geometry. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

While X-ray diffraction provides a detailed picture of the solid-state structure, NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of this compound in solution. acs.orgacs.orgcore.ac.uk

Variable-Temperature NMR Studies for Dynamic Processes and Isomerization

DOTA complexes in solution are often dynamic, undergoing conformational changes and isomerization processes. acs.orgcore.ac.uk Variable-temperature NMR studies are particularly useful for investigating these dynamic equilibria. core.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that correspond to different conformational exchange processes. acs.orgnih.gov

For DOTA complexes, two primary dynamic processes are the inversion of the macrocyclic ring and the rotation of the acetate arms. rsc.org These processes can lead to the interconversion between different isomers. At low temperatures, these processes may be slow on the NMR timescale, resulting in separate signals for each isomer. As the temperature increases, the rate of exchange increases, leading to broadening of the NMR signals and eventual coalescence into a single averaged signal at higher temperatures. researchgate.net The analysis of these temperature-dependent spectral changes allows for the determination of the activation parameters (enthalpy and entropy of activation) for the isomerization processes. acs.org For some lanthanide-DOTA complexes, a two-isomer equilibrium is observed, and the ratio of these isomers can be temperature-dependent. acs.org

Paramagnetic NMR for Iron Complexes

The iron(III) center in this compound is paramagnetic, which has a profound effect on the NMR spectrum. osti.gov The unpaired electrons of the iron(III) ion cause large shifts in the NMR signals of the ligand protons, known as hyperfine shifts. rsc.org These shifts are composed of two contributions: the Fermi contact shift, which arises from the delocalization of unpaired electron spin density onto the ligand nuclei, and the pseudocontact shift, which results from the through-space dipolar interaction between the electron magnetic moment and the nuclear magnetic moments. rsc.org

While these paramagnetic effects can lead to significant line broadening, which can sometimes make spectra difficult to interpret, they also provide valuable structural information. osti.gov The magnitude and direction of the paramagnetic shifts are highly sensitive to the geometric arrangement of the nuclei relative to the paramagnetic center. Therefore, the analysis of paramagnetic NMR spectra can provide detailed insights into the solution-state structure of the complex. rsc.org The interpretation of these spectra is often aided by theoretical calculations. osti.gov

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Complex Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for characterizing the structural features of the DOTA ligand and observing the changes that occur upon complexation with an iron(III) ion. These techniques probe the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and their geometric arrangement.

In the free DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligand, IR and Raman spectra are dominated by vibrations associated with the carboxylic acid groups (-COOH) and the cyclen backbone. Key vibrations include the C=O stretching of the carboxylic acid, the C-O stretching, and O-H bending modes. The spectrum is also characterized by C-H and C-N stretching and bending vibrations from the macrocyclic ring.

Upon chelation with Fe(III) to form the Iron DOTA complex, significant and predictable changes occur in the vibrational spectra. The most notable change is the shift in the carboxylate group vibrations. The deprotonation of the carboxylic acid groups to form carboxylates (COO⁻) that coordinate to the iron center leads to the disappearance of the broad O-H bands. Concurrently, the C=O stretching vibration is replaced by two distinct stretches: an asymmetric (νₐsym) and a symmetric (νₛym) carboxylate stretch. The positions of these bands are sensitive to the nature of the metal-carboxylate interaction.

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. Characteristic peaks for the DOTA macrocycle can be monitored, with studies on related DOTA complexes showing distinct bands. For instance, Raman spectra of DOTA have shown characteristic peaks around 403 cm⁻¹ and in the 600-1000 cm⁻¹ range. nih.gov Upon complexation, shifts in the C-O-C stretching vibrations and other ring modes confirm the coordination of the ligand to the metal center. nih.gov Fourier Transform-Infrared (FT-IR) spectroscopy can readily confirm the presence of functional groups and chemical bonds of coating materials on nanoparticles, with bands assigned to the vibration of ions in the crystal lattice reporting on the composition. mdpi.com

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Free Ligand) | Typical Frequency Range (cm⁻¹) (Fe-DOTA Complex) | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | Absent | IR |

| C=O Stretch (Carboxylic Acid) | ~1740-1700 | Absent | IR |

| COO⁻ Asymmetric Stretch | N/A | ~1630-1550 | IR |

| COO⁻ Symmetric Stretch | N/A | ~1450-1360 | IR |

| DOTA Ring Modes | ~600-1000 | Shifts observed | Raman |

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

⁵⁷Fe Mössbauer spectroscopy is a highly specific nuclear technique that provides precise information about the oxidation state, spin state, and coordination environment of the iron nucleus in a sample. uni-bayreuth.de This method is particularly useful for distinguishing between different iron valence states (e.g., Fe²⁺, Fe³⁺) and spin configurations (high-spin vs. low-spin). mdpi.com

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEₙ).

Isomer Shift (δ): This parameter is directly proportional to the s-electron density at the iron nucleus. Since the s-electron density is different for different oxidation states, the isomer shift is a reliable indicator of the iron's valence. For this compound, the iron is expected to be in the +3 oxidation state. High-spin iron(III) complexes with oxygen and nitrogen donor ligands typically exhibit isomer shifts in the range of +0.3 to +0.6 mm/s (relative to α-iron at room temperature). Studies of other high-oxidation-state iron compounds show a clear correlation between the isomer shift and the oxidation state, with more negative shifts corresponding to higher oxidation states like Fe(V) or Fe(VII). nih.gov

Quadrupole Splitting (ΔEₙ): This parameter arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and a non-spherically symmetric electric field gradient (EFG) created by the surrounding ligands. A non-zero ΔEₙ indicates a distorted coordination geometry around the iron atom. For a high-spin Fe(III) complex (d⁵ configuration), the electron distribution is spherically symmetric (one electron in each d-orbital). Therefore, any observed quadrupole splitting is primarily due to the asymmetry of the ligand field (lattice contribution). The DOTA ligand enforces a specific, often distorted, coordination geometry on the iron center, which would be expected to produce a significant quadrupole splitting.

The analysis of these parameters for this compound would definitively confirm the presence of high-spin Fe(III), consistent with its expected electronic structure.

| Parameter | Typical Value Range (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | +0.3 to +0.6 | Confirms Fe(III) oxidation state. |

| Quadrupole Splitting (ΔEₙ) | Variable (Non-zero) | Indicates an asymmetric ligand environment and distorted coordination geometry. |

UV-Visible Spectroscopy for Electronic Transitions and Complex Formation Monitoring

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. rsc.org For transition metal complexes like this compound, UV-Vis spectra provide valuable information about electronic structure and can be used to monitor the formation of the complex in solution.

The electronic spectrum of high-spin Fe(III) complexes is typically characterized by two main types of transitions:

d-d Transitions: These transitions involve the excitation of an electron from one d-orbital to another. For high-spin Fe(III) (a d⁵ configuration), all d-d transitions are both Laporte (symmetry) forbidden and spin-forbidden. Consequently, they are extremely weak, with very low molar absorptivity (ε), and are often obscured by more intense bands. libretexts.org

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and dominate the spectrum of Fe(III) complexes. For Iron DOTA, which involves an electron-rich ligand (carboxylate groups) and an oxidizing metal center, Ligand-to-Metal Charge Transfer (LMCT) bands are expected. libretexts.org These transitions involve the excitation of an electron from a ligand-based orbital to an empty or partially filled d-orbital on the iron center. Fe(III)-carboxylate and Fe(III)-amine complexes typically show strong LMCT absorptions in the UV or near-UV region. For example, the Fe(OH)²⁺ species exhibits maximum absorbance around 300 nm, extending to 400 nm. researchgate.net

The formation of the Iron DOTA complex can be readily monitored by UV-Vis spectroscopy. Titrating a solution of the DOTA ligand with an iron(III) salt and recording the spectra would show the appearance and growth of the characteristic LMCT bands, confirming the chelation process. The stability of the complex under different conditions (e.g., varying pH) can also be assessed by observing changes in the absorption spectrum. nih.gov

| Transition Type | Expected Wavelength Region (nm) | Relative Intensity | Origin |

|---|---|---|---|

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 | High (Strongly Absorbing) | Electron transfer from ligand orbitals to Fe(III) d-orbitals. |

| d-d Transitions | Visible Region (>400) | Very Low (Weakly Absorbing) | Spin-forbidden transitions between Fe(III) d-orbitals. |

Mass Spectrometry for Molecular Integrity and Purity

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight, and thus the identity, integrity, and purity of a synthesized compound. For a coordination complex like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed. ESI-MS is well-suited for analyzing charged, non-volatile species in solution.

In a typical ESI-MS experiment, a solution of this compound would be analyzed to detect the ionic species present. The primary target would be the iron-containing anion, [Fe(C₁₆H₂₄N₄O₈)]⁻, which represents the iron(III) center chelated by the fully deprotonated DOTA ligand. The instrument measures the mass-to-charge ratio (m/z) of the ions. For the target anion with a charge of -1, the m/z value directly corresponds to its molecular mass.

The analysis would involve comparing the experimentally observed m/z value to the theoretical (calculated) mass of the [Fe(DOTA)]⁻ anion. A close match provides strong evidence for the successful formation and structural integrity of the complex. The high resolution of modern mass spectrometers allows for the determination of the isotopic pattern of the ion, which must match the theoretical pattern based on the natural abundance of isotopes for C, H, N, O, and Fe. The presence of peaks corresponding to impurities or fragmentation products can also be identified, providing a measure of the sample's purity. This technique is widely used for the characterization of DOTA conjugates and other metal-chelating molecules. scholaris.caresearchgate.netnih.gov

| Ionic Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z (z = -1) |

|---|---|---|---|

| [Fe(DOTA)]⁻ | [C₁₆H₂₄⁵⁶FeN₄O₈]⁻ | 478.0917 | 478.09 |

Note: The theoretical mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁵⁶Fe).

Coordination Chemistry and Electronic Structure of Iron Dota Complexes

Nature of Iron-DOTA Bonding Interactions

The bond between the iron cation and the DOTA ligand is a sophisticated blend of ionic and covalent characteristics, crucial for the exceptional stability of the resulting complex.

Covalent and Electrostatic Contributions

The interaction between the iron ion and the donor atoms of the DOTA ligand is predominantly electrostatic in nature. semanticscholar.orgresearchgate.net This is largely due to the attraction between the positively charged iron cation (Fe²⁺ or Fe³⁺) and the negatively charged carboxylate oxygen atoms of the DOTA ligand. semanticscholar.org Theoretical studies on analogous metal-DOTA complexes, such as those with actinides, confirm that the bonding is mainly electrostatic, with the metal ion maintaining a high positive charge. semanticscholar.orgresearchgate.net

Donor Atom Preferences (Nitrogen vs. Oxygen)

The DOTA ligand presents two types of donor atoms for coordination: the four nitrogen atoms of the macrocyclic ring and the four oxygen atoms from the carboxylate pendant arms. semanticscholar.org The preference of the iron ion for these donor atoms is dictated by the Hard and Soft Acids and Bases (HSAB) principle.

Iron(III), with its high charge density, is considered a hard acid and thus shows a strong preference for hard donor atoms like the carboxylate oxygens. longdom.org Iron(II) is a borderline acid with a softer character than Fe(III), but it still forms stable bonds with both nitrogen and oxygen donors. longdom.org In the context of DOTA complexes, both Fe(II) and Fe(III) coordinate to all eight donor atoms—four nitrogen and four oxygen atoms—to achieve a stable, high coordination number. uni-muenchen.denih.gov The anionic character of the carboxylate oxygens leads to stronger electrostatic interactions compared to the neutral nitrogen atoms. semanticscholar.org Theoretical analyses of similar metal complexes show that the bond between the metal and the carboxylate oxygen has a higher degree of covalent character and is generally stronger than the bond to the macrocyclic nitrogen atoms. semanticscholar.orggrafiati.com

Coordination Stereochemistry and Isomerism

The constrained, pre-organized structure of the DOTA ligand gives rise to specific coordination geometries and isomeric forms upon complexation with a metal ion.

Discussion of Enantiomeric and Diastereoisomeric Forms

The chelation of iron by DOTA results in chiral complexes. The stereochemistry is defined by two main elements: the conformation of the 12-membered cyclen ring (described as δδδδ or λλλλ) and the helical arrangement of the four acetate (B1210297) pendant arms (denoted as Δ or Λ). semanticscholar.org The combination of these elements leads to the formation of diastereomers.

Two primary diastereomeric forms are observed in DOTA complexes: the Square Antiprism (SAP) and the Twisted Square Antiprism (TSAP). semanticscholar.org

SAP (or M) isomer : In this form, the plane of the four nitrogen atoms is more parallel to the plane of the four oxygen atoms. This isomer is typically favored by smaller metal ions.

TSAP (or m) isomer : Here, the plane of the oxygen atoms is twisted relative to the nitrogen plane. This conformation is generally preferred by larger metal ions. semanticscholar.org

These diastereomers can exist as enantiomeric pairs (e.g., Δ(δδδδ) and Λ(λλλλ)), which are non-superimposable mirror images. semanticscholar.org In solution, there is often an equilibrium between the SAP and TSAP isomers, the ratio of which is influenced by factors such as temperature and the specific metal ion.

Influence of Metal Ion Size and Electronic Configuration on Coordination Number

The coordination number and geometry of a metal in a DOTA complex are highly dependent on the metal's ionic radius and electronic configuration. semanticscholar.org The DOTA ligand is flexible enough to accommodate a range of metal ion sizes, typically resulting in coordination numbers of 8 or 9 (with an additional water molecule).

For iron, both Fe²⁺ and Fe³⁺ typically exhibit an eight-coordinate geometry within the DOTA ligand, being bound by the four nitrogen and four oxygen atoms. uni-muenchen.de The ionic radii of high-spin Fe²⁺ (approx. 0.78 Å) and high-spin Fe³⁺ (approx. 0.645 Å) are well-suited for the cavity of the DOTA macrocycle. Studies on various metal-DOTA complexes have shown a clear trend: larger ions favor the TSAP geometry, while smaller ions prefer the SAP geometry. semanticscholar.org Given the size of the iron ions, an equilibrium between both isomeric forms is expected, with the specific preference also being influenced by the electronic configuration and resulting ligand field stabilization energy. The d-electron configuration of iron influences the preferred geometry to maximize this stabilization energy, which can subtly affect bond lengths and angles within the chosen isomeric form. longdom.org

| Property | Fe(II) | Fe(III) | Influence on Coordination |

| Ionic Radius (High-Spin) | ~0.78 Å | ~0.645 Å | Smaller Fe³⁺ ion may favor the SAP isomer more than the larger Fe²⁺ ion. |

| Electronic Configuration | d⁶ | d⁵ | Affects ligand field stabilization energy, potentially influencing isomeric preference and bond parameters. |

| Typical Coordination No. | 8 | 8 | Both ions are well-accommodated by the eight donor atoms of the DOTA ligand. |

Spin State and Magnetic Properties of Iron in DOTA Complexes

The electronic spin state of the iron center in a DOTA complex determines its magnetic properties. This is dictated by the oxidation state of the iron and the ligand field strength exerted by the DOTA ligand.

For iron complexes, the energy difference between the d-orbitals, caused by the ligand field, determines whether the electrons will pair up in lower energy orbitals (low-spin state) or occupy higher energy orbitals individually (high-spin state).

Fe(III)-DOTA : Iron(III) has a d⁵ electronic configuration. In a high-spin state (S=5/2), it possesses five unpaired electrons, leading to strong paramagnetic behavior. In a low-spin state (S=1/2), it has one unpaired electron. Most Fe(III) complexes with ligands that are not strong-field ligands, like DOTA, are high-spin.

Fe(II)-DOTA : Iron(II) has a d⁶ configuration. In a high-spin state (S=2), it has four unpaired electrons and is paramagnetic. In a low-spin state (S=0), all electrons are paired, and the complex is diamagnetic.

Experimental studies on Fe(II) complexes with DOTA derivatives have shown that the iron center is in a high-spin state. The effective magnetic moment for an Fe(II)-DOTA derivative was determined to be 4.60 µB at room temperature, which is close to the spin-only value of 4.90 µB for a high-spin Fe(II) ion. Similarly, Fe(III) complexes with ligands that have both nitrogen and oxygen donors are typically high-spin. The magnetic properties can be influenced by factors such as pH, which can lead to the formation of dimeric species with different magnetic behavior, such as antiferromagnetic coupling.

| Iron Complex | Oxidation State | Electronic Config. | Typical Spin State | Unpaired Electrons | Magnetic Property |

| Fe-DOTA | Fe(II) | d⁶ | High-Spin (S=2) | 4 | Paramagnetic |

| Fe-DOTA | Fe(III) | d⁵ | High-Spin (S=5/2) | 5 | Paramagnetic |

High-Spin vs. Low-Spin Configurations of Iron(III) and Iron(II)

The spin state of the central iron ion is a critical determinant of the complex's magnetic properties. The choice between a high-spin or low-spin configuration depends on the balance between the ligand field splitting energy (Δ), imparted by the DOTA ligand, and the electron spin-pairing energy (P). libretexts.org

Iron(III) Complexes : The Fe³⁺ ion has a d⁵ electron configuration. In a weak ligand field, where the splitting energy is less than the pairing energy (Δ < P), the electrons will occupy the d-orbitals individually to maximize the total spin, following Hund's rule. libretexts.orgchemistryguru.com.sg This results in a high-spin (HS) configuration with five unpaired electrons (S = 5/2). The DOTA ligand, with its amine and carboxylate donors, generally creates a field that is not strong enough to force electron pairing. chemistryguru.com.sg Therefore, Fe(III) DOTA is expected to be in a high-spin state.

Iron(II) Complexes : The Fe²⁺ ion has a d⁶ electron configuration. Similar to the Fe(III) case, if the ligand field is weak, a high-spin (HS) configuration is favored, resulting in four unpaired electrons (S = 2). libretexts.org If the field were strong enough (Δ > P), a low-spin (LS) configuration with zero unpaired electrons (S = 0) would result. Experimental studies on a structurally similar eight-coordinate Fe(II) complex with a DOTA-amide derivative (FeII-DOTAm-F12) confirmed a high-spin state (S=2), exhibiting a magnetic moment of 4.60 µB at room temperature, which is close to the spin-only value of 4.90 µB. acs.org This provides strong evidence that Fe(II) DOTA complexes are also typically high-spin.

| Ion | d-electron Count | Spin State | Electron Configuration (Octahedral Approximation) | Unpaired Electrons (S) | Magnetic Property |

| Fe(III) | d⁵ | High-Spin | t₂g³ eg² | 5 (S = 5/2) | Strongly Paramagnetic |

| Fe(III) | d⁵ | Low-Spin | t₂g⁵ eg⁰ | 1 (S = 1/2) | Paramagnetic |

| Fe(II) | d⁶ | High-Spin | t₂g⁴ eg² | 4 (S = 2) | Paramagnetic |

| Fe(II) | d⁶ | Low-Spin | t₂g⁶ eg⁰ | 0 (S = 0) | Diamagnetic |

Table 1: Possible spin states for Iron(III) and Iron(II) in an octahedral field. The high-spin configurations (bolded) are generally favored in DOTA complexes.

Ligand Field Theory Applied to Iron DOTA Systems

Ligand Field Theory (LFT) provides a sophisticated model for understanding the bonding and electronic structure of coordination complexes by considering the interactions between the metal's d-orbitals and the ligand orbitals. libretexts.orgwikipedia.org

In the Iron DOTA complex, the iron ion is typically encased by the eight donor atoms of the DOTA ligand (four nitrogens and four oxygens). nih.gov This high-coordination environment is more complex than a simple octahedron and can adopt geometries such as a square antiprism (SAP) or a twisted square antiprism (TSAP). nih.gov According to LFT, the approaching ligand donor orbitals interact with the iron's five degenerate d-orbitals, causing them to split into a more complex pattern of energy levels than the simple t₂g and eg sets seen in octahedral geometry. libretexts.org

The magnitude of this splitting (Δ) is determined by the field strength of the ligand. libretexts.org The DOTA ligand is considered a weak- to intermediate-field ligand for iron. The interaction is not strong enough to produce a large energy gap between the split d-orbitals. chemistryguru.com.sg Consequently, the energy cost for an electron to occupy a higher-energy d-orbital is less than the energy required to pair up in a lower-energy orbital. This energetic landscape is the reason Iron DOTA complexes predominantly adopt high-spin configurations. libretexts.org The bonding is primarily ionic in nature, but with covalent contributions from the overlap of iron 6d orbitals with ligand orbitals. nih.gov

Relaxation Mechanisms and Paramagnetic Properties (Chemical Perspective)

The presence of multiple unpaired electrons in the high-spin Fe(II) and Fe(III) DOTA complexes renders them paramagnetic. rsc.org This property is the origin of their ability to act as relaxation agents. A paramagnetic center dramatically increases the longitudinal (T₁) and transverse (T₂) relaxation rates of nearby atomic nuclei, most notably the protons of surrounding water molecules. rsc.org This enhancement of relaxation provides the contrast seen in MRI. rsc.org

Electron Spin Relaxation

Electron spin relaxation refers to the processes by which the electron spins of the paramagnetic iron center return to thermal equilibrium. nih.gov The rate of this relaxation is a crucial parameter, as the electron spin relaxation times (T₁e and T₂e) directly influence the efficiency of water proton relaxation. nih.gov For S-state ions like high-spin Fe(III), the dominant mechanism governing electron spin relaxation is the modulation of the zero-field splitting (ZFS). nih.govnih.gov ZFS is the splitting of the electron spin energy levels that exists even in the absence of an external magnetic field.

This modulation occurs through two primary processes:

Static ZFS : This component arises from the fixed asymmetry of the complex's coordination geometry. It is modulated by the random rotational tumbling of the entire complex in solution, characterized by the rotational correlation time (τR). nih.gov

Transient ZFS : This component results from temporary distortions of the coordination geometry due to molecular vibrations and collisions with solvent molecules. This is modulated by a very short correlation time for these vibrations (τv). nih.govnih.gov

Slower electron spin relaxation (longer T₁e) is generally desirable for achieving higher proton relaxivity, particularly at the magnetic field strengths relevant to clinical MRI. nih.gov The rigidity and high symmetry of a complex can lead to slower electron relaxation. nih.gov

| Parameter | Symbol | Description | Impact on Electron Spin Relaxation |

| Rotational Correlation Time | τR | The average time it takes for the complex to rotate by one radian. | Modulates the static ZFS. Longer τR can lead to more efficient relaxation. |

| Vibrational Correlation Time | τv | The characteristic time for distortions of the coordination sphere. | Modulates the transient ZFS. |

| Zero-Field Splitting Energy | Δ² | A measure of the magnitude of the ZFS interaction. | A larger ZFS provides a more potent mechanism for relaxation. |

Table 2: Key parameters influencing electron spin relaxation in paramagnetic complexes. nih.govnih.gov

Solution State Thermodynamics and Kinetics

Kinetic Inertness and Reactivity in Aqueous Media

Kinetic inertness refers to the rate at which a complex undergoes ligand exchange or dissociation. A complex can be thermodynamically stable but kinetically labile (reacts quickly), or thermodynamically unstable but kinetically inert (reacts slowly). scispace.com For many applications, kinetic inertness is as important, if not more so, than thermodynamic stability. rsc.org

Ligand exchange reactions involve the replacement of a ligand in a coordination complex with another ligand. The rate of these reactions for DOTA complexes is generally slow due to the encapsulating nature of the macrocyclic ligand. nycu.edu.tw The mechanism of ligand exchange for metal-DOTA complexes often involves a dissociative pathway, where a partial or complete dissociation of the ligand precedes the coordination of the new ligand. rsc.org

The rate of ligand exchange can be influenced by factors such as the nature of the incoming ligand and the reaction conditions. For some iron complexes, the exchange kinetics are dependent on steric factors of the chelating agent. researchgate.net The formation of ternary complexes, where the metal ion is simultaneously bound to both the original and the incoming ligand, can act as an intermediate in the exchange process. researchgate.net

The dissociation of Iron DOTA, like other metal-DOTA complexes, is a slow process, particularly in neutral or near-neutral aqueous solutions. nih.govrsc.org The primary pathway for dissociation is typically acid-catalyzed. rsc.org In the presence of protons, the carboxylate arms of the DOTA ligand can become protonated, weakening the coordination to the iron ion and facilitating its release. researchgate.net

The rate of dissociation is often expressed as a pseudo-first-order rate constant. Studies on analogous lanthanide-DOTA complexes have shown that the dissociation rates are significantly slow. nycu.edu.tw For instance, after forming lanthanide-DOTA complexes at pH 6.0, no detectable dissociation was observed even after 24 hours in a strongly acidic solution (0.1 M HCl). nih.gov This high kinetic inertness is a hallmark of DOTA complexes and is attributed to the rigidity of the macrocyclic ring, which makes it difficult to unfold and release the metal ion. nycu.edu.tw The dissociation of DOTA-monoamide complexes also proceeds via an acid-catalyzed mechanism, with the rate being influenced by the nature of the amide substituent. rsc.org

Transmetallation Reactions with Competing Metal Ions (e.g., Mg, Ca, Zn, Sc, Y, Bi)

The kinetic inertness of the Fe(III)-DOTA complex is a significant characteristic, though it is not entirely immune to transmetallation, especially in the presence of competing metal ions. DOTA is a highly effective chelator for a wide range of metal ions due to its pre-organized macrocyclic structure. nih.gov The stability of metal-DOTA complexes is influenced by factors such as the ionic radius and charge of the metal ion. nih.gov

Studies on the transmetallation of DOTA complexes provide insights into the potential displacement of the iron ion. For instance, research on the antimony(III)-DOTA complex, [Sb(DOTA)]⁻, revealed its extreme susceptibility to transmetallation by both trivalent ions like Sc(III), Y(III), and Bi(III), and biologically significant divalent ions such as Mg(II), Ca(II), and Zn(II). nih.govosti.govresearchgate.net In these experiments, the addition of just one equivalent of the competing metal ion was sufficient to displace a significant portion of the Sb(III). nih.govosti.govresearchgate.net

The propensity for transmetallation is largely governed by the thermodynamic stability of the respective metal-DOTA complexes. A comparison of the stability constants (log K) for various metal-DOTA complexes indicates the relative likelihood of displacement. The larger the log K value, the more stable the complex.

| Metal Ion | Ionic Radius (pm) | Log K of M-DOTA Complex |

| Fe(III) | 65 | 29.4 |

| Mg(II) | 72 | 11.2 |

| Ca(II) | 100 | 16.4 |

| Zn(II) | 74 | 18.7 |

| Sc(III) | 74.5 | 27.0 |

| Y(III) | 90 | 24.4 |

| Bi(III) | 103 | 30.3 |

This table presents a selection of metal ions and the corresponding stability constants of their DOTA complexes. The data is compiled from various sources for comparative purposes. osti.govqucosa.de

Based on these stability constants, Bi(III) forms a more stable complex with DOTA than Fe(III) and would be expected to readily displace iron from the Fe-DOTA complex. osti.gov Scandium(III) also forms a highly stable complex, and while its stability constant is slightly lower than that of Fe(III)-DOTA, it could still pose a significant competition, particularly at high concentrations. osti.gov Divalent ions such as Mg(II), Ca(II), and Zn(II) form considerably less stable complexes with DOTA compared to Fe(III), suggesting that transmetallation with these ions is less favorable under equimolar conditions. osti.gov However, in environments with a large excess of these divalent cations, some degree of displacement may still occur over time. The high kinetic inertness of DOTA complexes, in general, means that even if a transmetallation reaction is thermodynamically favorable, it may proceed very slowly. rsc.org

Impact of Impurities (e.g., Fe, Cu, Zn) on Complexation Efficiency

The efficiency of the complexation of iron with DOTA can be significantly hampered by the presence of other metal ion impurities, particularly those that also form stable complexes with the DOTA ligand. In the context of radiolabeling DOTA with radionuclides like ⁶⁸Ga or ⁴⁴Sc, trace amounts of metal impurities such as Fe(III), Cu(II), and Zn(II) have been shown to be major competitors, leading to reduced labeling yields. researchgate.netmdpi.comresearchgate.net

These competing metal ions can occupy the DOTA binding sites, thereby reducing the amount of DOTA available to complex with the target metal ion, in this case, iron. The degree of interference from these impurities is related to their concentration and their respective DOTA complex stability constants.

| Impurity Ion | Log K of M-DOTA Complex |

| Fe(III) | 29.4 |

| Cu(II) | 21.98 |

| Zn(II) | 18.7 |

This table highlights the stability constants of DOTA complexes with common metal impurities. qucosa.denih.gov

As the table indicates, Fe(III) itself is a very strong binder to DOTA. In a scenario where one is trying to synthesize the Fe(III)-DOTA complex, the presence of pre-existing iron in the reaction mixture from other sources would not be an "impurity" in the traditional sense but would need to be accounted for in the stoichiometry. However, if one were trying to form a DOTA complex with a different isotope of iron, the presence of non-radioactive iron would lower the specific activity.

Copper(II) and Zinc(II) are also significant competitors. researchgate.net Studies on the labeling of DOTA with ⁴⁴Sc have shown that even at concentrations as low as 2 nmol/mL, Fe(III) and Zn(II) can significantly decrease the labeling efficiency. researchgate.netd-nb.info Copper(II) also reduces the yield, though to a slightly lesser extent. d-nb.info The strong influence of these cations is directly related to their ability to form stable complexes with DOTA, thereby competing with the intended metal ion for the chelator. researchgate.net It is noteworthy that the presence of ascorbate (B8700270) can mitigate the interference from Fe(III) impurities by reducing it to Fe(II), which forms a significantly less stable complex with DOTA. d-nb.infomdpi.com

Redox Chemistry of Iron DOTA Complexes in Solution

The redox chemistry of the iron center within the DOTA complex is a key aspect of its solution behavior, influencing its stability and potential interactions with biological reductants and oxidants.

Fe(III)/Fe(II) Redox Potentials and Interconversion

The Fe(III)/Fe(II) redox couple is central to the electrochemical properties of the Iron DOTA complex. The precise redox potential is influenced by the coordination environment provided by the DOTA ligand. Cyclic voltammetry studies of Fe(III)-DOTA have been conducted to probe its electrochemical behavior. researchgate.net These studies allow for the determination of parameters such as diffusion coefficients and heterogeneous electron transfer rate constants. researchgate.net

For Fe(III)-DOTA, the average diffusion coefficient has been determined to be 1.34 × 10⁻⁶ cm² s⁻¹, and the heterogeneous electron transfer rate constant is 1.01 × 10⁻³ cm s⁻¹ on a screen-printed carbon electrode. researchgate.net While a specific standard redox potential for the Fe(III)/Fe(II)-DOTA couple is not always explicitly reported in the literature, it is generally understood that the chelation by DOTA stabilizes the Fe(III) state. uminho.pt Theoretical models can be employed to calculate the redox potentials of Fe(III)/Fe(II) complexes, taking into account the solvation effects. rsc.org The redox potential of an iron complex is a critical parameter as it determines its susceptibility to reduction or oxidation by endogenous species. mdpi.com It has been suggested that for in vivo stability against redox cycling, the Fe(III)/Fe(II) redox potential should be outside the physiological window, which is often considered to be between approximately +0.1 V and +0.9 V (vs. NHE). mdpi.comuniupo.it

Interaction with Reducing Agents (e.g., Ascorbate)

Ascorbic acid (vitamin C) is a well-known biological reducing agent that can interact with iron complexes. The interaction between ascorbate and Fe(III) typically involves an initial complex formation followed by the reduction of Fe(III) to Fe(II). nih.gov This reduction can have significant implications for the stability of the iron-DOTA complex, as Fe(II) generally forms a much less stable complex with DOTA compared to Fe(III). d-nb.info

The reduction of Fe(III) to Fe(II) by ascorbate is a strategy that has been utilized to modulate the binding affinity of iron to certain materials. For example, in the purification of radiometals, ascorbate is added to reduce Fe(III) impurities to Fe(II), thereby decreasing their affinity for specific resins and allowing for their removal. mdpi.comresearchgate.net The kinetics of the reduction of Fe(III) by ascorbic acid are pH-dependent, with the rate generally decreasing as the pH increases. nih.gov This interaction is crucial as the reduction of the iron center in the Fe(III)-DOTA complex to Fe(II) could lead to the dissociation of the complex due to the lower stability of the Fe(II)-DOTA species, potentially releasing the iron ion.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of metal complexes due to its favorable balance of accuracy and computational cost. dtu.dk For metal-DOTA complexes, DFT is employed to determine stable geometries, vibrational frequencies, molecular orbital energies, and the nature of the metal-ligand bonding. acs.orgmdpi.comresearchgate.net Calculations are typically performed using a specific functional, such as PBE0 or B3LYP, and a suitable basis set, often incorporating dispersion corrections and modeling the solvent environment through a polarizable continuum model (PCM). mdpi.com

A primary step in the computational study of [Fe(DOTA)]⁻ is geometry optimization. This process seeks to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. For DOTA complexes, a key structural feature is the coordination of the metal ion by the four nitrogen atoms of the cyclen ring and four oxygen atoms from the carboxylate arms. nih.govresearchgate.net This often results in two low-energy isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). acs.orgrsc.org DFT calculations can predict the geometries of these isomers and their relative stabilities, which are often separated by only a small energy difference. acs.org

Geometry optimization is typically followed by a vibrational frequency analysis. mdpi.com This calculation serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (a stable state) by ensuring there are no imaginary frequencies. mdpi.com Second, it provides theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data to validate the computed structure. The analysis also yields the zero-point vibrational energy (ZPVE), a crucial quantum mechanical correction for accurate energy calculations, particularly in studies of spin-state energetics. acs.org

Table 1: Representative Structural Parameters for M-DOTA Complexes from DFT Calculations Note: This table presents typical data for analogous metal-DOTA complexes to illustrate the outputs of geometry optimization. Specific values for Fe-DOTA would require a dedicated computational study.

| Parameter | La(DOTA)(H₂O)⁻ (TSAP) acs.org | Lu(DOTA)(H₂O)⁻ (SAP) acs.org | Pb(DOTA)²⁻ (TSAP) mdpi.com |

| Metal-Nitrogen Bond Distance (Å) | 2.78 | 2.58 | ~2.8 |

| Metal-Oxygen (carboxylate) Bond Distance (Å) | 2.55 | 2.37 | ~2.6 |

| Twist Angle (ω) (°) | ~37 | ~24 | - |

| Symmetry | C₄ | C₄ | C₁ |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding reactivity, electronic transitions, and stability. numberanalytics.comwikipedia.org The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical stability of the complex; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov In an [Fe(DOTA)]⁻ complex, the HOMO would likely be composed of orbitals from the DOTA ligand (primarily on the negatively charged oxygen atoms), while the LUMO would be centered on the iron ion, specifically its partially filled 3d orbitals. Analysis of the FMOs can help predict the most likely sites for redox reactions and understand the complex's electronic absorption spectra (e.g., using Time-Dependent DFT, or TD-DFT). researchgate.net

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis Note: This table illustrates the type of information obtained from FMO analysis. The values are conceptual for [Fe(DOTA)]⁻.

| Parameter | Description | Significance for [Fe(DOTA)]⁻ |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the tendency to be oxidized; electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the tendency to be reduced; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to kinetic stability and the energy required for electronic excitation. |

Computational studies are essential for elucidating the nature of the chemical bonds between the iron center and the DOTA ligand. For analogous DOTA complexes with trivalent actinides, the bonding is found to be predominantly electrostatic (ionic). acs.orgnih.goveuropa.eu This strong ionic interaction occurs between the highly positive metal cation and the anionic carboxylate oxygen donors of the ligand. acs.org

In addition to the primary ionic character, a smaller but significant covalent component exists, which arises from charge transfer. acs.orgnih.gov This charge transfer can be quantified using various population analysis methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis. mdpi.comnih.gov These analyses show a net transfer of electron density from the ligand to the metal center. acs.org For actinide-DOTA complexes, the charge transfer from the DOTA ligand to the metal is estimated to be around 0.5 electrons. acs.org The covalent character is further described by delocalization indices (DI) or Wiberg bond indices, which quantify the number of shared electrons between the metal and the donor atoms. nih.gov For [Fe(DOTA)]⁻, a similar picture is expected: a primarily ionic bond supplemented by covalent contributions from charge transfer from the nitrogen and oxygen donor atoms of the DOTA ligand to the 3d orbitals of the iron ion.

Frontier Molecular Orbital Analysis

Molecular Dynamics Simulations for Solution-State Dynamics

While quantum chemical calculations provide detailed electronic information on a static molecule, Molecular Dynamics (MD) simulations are used to study the behavior and dynamics of the complex in a realistic solution environment over time. researchgate.nettandfonline.com Such simulations have been extensively applied to lanthanide-DOTA complexes to understand their structure and dynamics in aqueous solution. rsc.orgnih.gov

For [Fe(DOTA)]⁻, MD simulations would provide crucial insights into:

Coordination and Hydration: The structure and dynamics of water molecules in the first and second coordination spheres around the complex. For many large metal-DOTA complexes, a water molecule often occupies a ninth coordination site, and MD can be used to calculate its residence time (τm), which is a key parameter in other applications. nih.gov

Conformational Dynamics: The dynamic equilibrium between the SAP and TSAP isomers in solution, including the pathways and energy barriers for their interconversion through arm rotation or macrocycle inversion. rsc.org

Interaction with Counter-ions: The positioning and dynamics of the sodium counter-ion relative to the anionic [Fe(DOTA)]⁻ complex.

These simulations rely on a "force field," a set of parameters that describes the potential energy of the system. Developing an accurate force field for a metal complex is a non-trivial task, and quantum mechanical data is often used to assist in the parametrization process. nih.gov

Quantum Chemical Studies on Spin Crossover Phenomena (if applicable)

The phenomenon of spin crossover (SCO) is a key feature in the chemistry of many first-row transition metal complexes, particularly those of iron(II) and iron(III). mdpi.comrsc.org SCO involves the switching between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli like temperature or pressure. mdpi.comnih.gov Given that the subject is an iron complex, the potential for SCO is high and warrants theoretical investigation.

Quantum chemical calculations, especially DFT, are the primary tools for studying SCO. dtu.dk The central goal is to accurately compute the free energy difference (ΔG) between the HS and LS states. This is a significant challenge, as the energy differences are often small, and the results can be highly sensitive to the choice of the DFT functional. acs.orgdtu.dk Extensive research has been dedicated to benchmarking and identifying functionals that perform best for iron SCO systems. dtu.dkacs.orgresearchgate.net

Accurate prediction of SCO requires accounting for several contributing factors to the total energy:

Electronic Energy (ΔE_elec): The fundamental energy difference between the spin states.

Zero-Point Vibrational Energy (ΔZPE): This quantum mechanical energy typically favors the HS state due to its weaker metal-ligand bonds. acs.org

Thermal and Entropy Contributions (TΔS): Vibrational entropy strongly favors the HS state, which has more accessible vibrational modes, and is a primary driver for thermally induced SCO. acs.orgdtu.dk

Dispersion and Relativistic Effects: Studies on a range of iron complexes show that dispersion forces and relativistic effects both tend to favor the LS state. acs.org

A comprehensive theoretical study on [Fe(DOTA)]⁻ would involve geometry optimization of both the HS and LS states, followed by frequency calculations to obtain ΔZPE and vibrational entropy. By combining these terms with the electronic energy (including corrections for dispersion and relativistic effects), one can predict whether the complex is likely to exhibit spin crossover behavior.

Table 3: Typical Contributions to Spin-State Energy Differences in Iron Complexes Source: Based on average values from a study of 30 iron SCO complexes. acs.org

| Contribution | Average Energy (kJ/mol) | Favored State |

| Zero-Point Energy (ΔE_ZPE) | ~9 | High-Spin |

| Dispersion Effects | ~9 | Low-Spin |

| Relativistic Effects | ~9 | Low-Spin |

| Vibrational Entropy (TΔS at 298 K) | ~16 | High-Spin |

Advanced Analytical and Methodological Applications in Chemical Research

Electrochemical Studies of Iron DOTA Complexes

The electrochemical behavior of the Iron(III) DOTA complex has been a subject of detailed investigation, revealing its potential as a stable and efficient redox probe in various applications. These studies provide fundamental insights into its electron transfer kinetics and diffusion characteristics.

Cyclic voltammetry (CV) is a key electrochemical technique used to study the redox behavior of the Fe(III)-DOTA complex. researchgate.net In CV, the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured. This technique provides information about the electrochemical processes occurring at the electrode surface.

Studies have shown that the Fe(III)-DOTA complex exhibits well-defined redox behavior. researchgate.netscribd.com A typical cyclic voltammogram for Fe(III)-DOTA shows distinct anodic and cathodic peaks, which correspond to the oxidation and reduction of the iron center within the DOTA cage. scribd.com The redox reaction is a one-electron process corresponding to the Fe(III)/Fe(II) couple. The stability of the complex is highlighted by the reversible nature of this redox process under certain conditions. semanticscholar.org The shape and position of the CV peaks can be influenced by factors such as the scan rate and the type of electrode used, including glassy carbon electrodes (GCE) and screen-printed carbon electrodes (SPCE). researchgate.netscribd.com

Electrochemical studies, particularly those employing cyclic voltammetry, allow for the determination of crucial physical parameters such as the diffusion coefficient (D) and the heterogeneous electron transfer rate constant (k⁰). researchgate.netnih.gov The diffusion coefficient describes the rate at which the electroactive species (the Fe-DOTA complex) moves through the solution to the electrode surface. nih.gov The electron transfer rate constant quantifies the kinetics of the electron transfer between the electrode and the complex. researchgate.net

The Randles-Sevcik equation is often used to calculate the diffusion coefficient from the peak current in a cyclic voltammogram. researchgate.netscribd.com For determining the electron transfer rate constant, methods like those developed by Nicholson and Lavagnini are employed, which relate k⁰ to the separation between the anodic and cathodic peak potentials. researchgate.netscribd.com

Research has quantified these parameters for the Fe(III)-DOTA complex, providing valuable data for its application in electrochemical systems. researchgate.netresearchgate.net These values are often compared to other common electrochemical markers like ferricyanide (B76249) and ferrocenemethanol (B74494) to assess its relative performance. researchgate.netresearchgate.net

| Compound | Diffusion Coefficient (D) (cm²/s) | Electron Transfer Rate Constant (k⁰) (cm/s) |

|---|---|---|

| Fe(III)-DOTA | 1.34 × 10⁻⁶ | 1.01 × 10⁻³ |

| Fe(III)-NOTA | 4.32 × 10⁻⁶ | 1.14 × 10⁻³ |